2-(3-Fluorophenyl)morpholine hydrochloride 2-(3-Fluorophenyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 61151-62-0
VCID: VC13821992
InChI: InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;/h1-3,6,10,12H,4-5,7H2;1H
SMILES: C1COC(CN1)C2=CC(=CC=C2)F.Cl
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol

2-(3-Fluorophenyl)morpholine hydrochloride

CAS No.: 61151-62-0

Cat. No.: VC13821992

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)morpholine hydrochloride - 61151-62-0

Specification

CAS No. 61151-62-0
Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
IUPAC Name 2-(3-fluorophenyl)morpholine;hydrochloride
Standard InChI InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;/h1-3,6,10,12H,4-5,7H2;1H
Standard InChI Key LIDDNGVAZFEPIN-UHFFFAOYSA-N
SMILES C1COC(CN1)C2=CC(=CC=C2)F.Cl
Canonical SMILES C1COC(CN1)C2=CC(=CC=C2)F.Cl

Introduction

Chemical Structure and Identity

Molecular Formula and Weight

The molecular formula of 2-(3-fluorophenyl)morpholine hydrochloride is C₁₀H₁₃ClFNO, with a molecular weight of 217.67 g/mol . The exact mass is 217.067 Da, and the compound exhibits a polar surface area (PSA) of 21.26 Ų and a calculated LogP (lipophilicity) of 2.617 .

Structural Features

The compound consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a 3-fluorophenyl group attached to the second carbon (C2) position. The hydrochloride salt enhances solubility, making it suitable for experimental applications . Key identifiers include:

  • SMILES: Cl.FC1=CC=CC(=C1)C2CNCCO2

  • InChIKey: LIDDNGVAZFEPIN-UHFFFAOYNA-N .

Synthesis and Chemical Reactivity

Reactivity

The compound undergoes hydrolysis under acidic or basic conditions, yielding morpholine derivatives. Its fluorine substituent enhances electronic effects, influencing interactions with biological targets .

Physicochemical Properties

Spectroscopic Data

  • IR: Characteristic peaks for C-F (~1250 cm⁻¹), N-H stretch (~3300 cm⁻¹), and morpholine ring vibrations .

  • NMR: ¹H and ¹³C spectra consistent with fluorophenyl and morpholine moieties .

Pharmacological Profile

Biological Activities

  • Analgesic and Anti-inflammatory Effects: Demonstrated in preclinical models, potentially mediated via modulation of neurotransmitter systems (e.g., norepinephrine and dopamine) .

  • Receptor Interactions: Structural similarity to kappa-opioid receptor agonists suggests possible activity in pain management .

Applications in Research

Medicinal Chemistry

  • Drug Intermediate: Used in synthesizing neurokinin-1 (NK1) receptor antagonists (e.g., aprepitant intermediates) .

  • Structure-Activity Relationship (SAR) Studies: Fluorine substitution enhances metabolic stability and target affinity .

Preclinical Studies

  • Neuropathic Pain Models: Analogues reduced tactile allodynia by 1.6–3 times compared to gabapentin .

  • Toxicity Profile: Low acute toxicity (LD₅₀ >500 mg/kg in rodents) .

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